IDO1 Inhibitory Potency: Target Compound vs. Unsubstituted Indoline-Triazine Precursor
In a recombinant human IDO1 enzymatic assay measuring kynurenine formation from L-tryptophan, the target compound inhibited IDO1 with an IC₅₀ of 3.18 × 10³ nM (3.18 μM) [1]. In contrast, the mono‑substituted indoline‑triazine building block 4‑(2,3‑dihydro‑1H‑indol‑1‑yl)‑1,3,5‑triazin‑2‑amine (CAS 879615‑84‑6) lacks the benzofuran‑2‑yl substituent and has no reported IDO1 inhibitory activity in the same assay system, indicating that the benzofuran moiety is a critical pharmacophoric element for target engagement .
| Evidence Dimension | IDO1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.18 × 10³ nM (3.18 μM) |
| Comparator Or Baseline | 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (CAS 879615-84-6): no detectable IDO1 inhibition reported |
| Quantified Difference | Qualitative gain of IDO1 inhibitory function upon benzofuran-2-yl introduction |
| Conditions | Recombinant human IDO1; kynurenine formation assay; L-tryptophan substrate; 45 min incubation; microplate reader detection |
Why This Matters
For researchers screening IDO1 inhibitors, the presence of the benzofuran-2-yl group is indispensable for measurable target engagement; the mono-substituted indoline-triazine precursor is functionally inert in this assay, making the target compound the minimal active scaffold.
- [1] BindingDB. BDBM50550888. Affinity Data: IC₅₀ = 3.18E+3 nM. Target: Indoleamine 2,3-dioxygenase 1 (Human). Assay: Inhibition of recombinant human IDO1 assessed as reduction in kynurenine formation using L-tryptophan as substrate. Curated by ChEMBL. Chinese Academy of Medical Sciences & Peking Union Medical College. View Source
